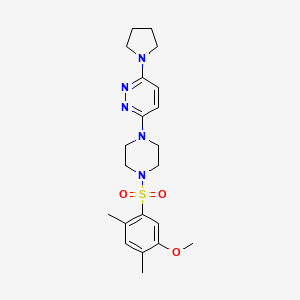

3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Descripción

Propiedades

IUPAC Name |

3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3S/c1-16-14-17(2)19(15-18(16)29-3)30(27,28)26-12-10-25(11-13-26)21-7-6-20(22-23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKALXXRNDDZDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

Attachment of the Pyrrolidine Group: The pyrrolidine ring is incorporated through similar nucleophilic substitution reactions.

Sulfonylation: The methoxy-dimethylphenyl sulfonyl group is added using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.

Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The compound is compared to structurally related pyridazine and piperazine derivatives, focusing on substituent effects:

Substituent Effects and Implications

Sulfonyl Group Variations :

- The 5-methoxy-2,4-dimethylphenyl group in the target compound provides steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility compared to smaller substituents like 2,4-difluorophenyl (electron-withdrawing, enhances metabolic stability) .

- Compounds with sulfanyl linkages (e.g., pyridinylmethylsulfanyl) exhibit different electronic profiles, as sulfur’s polarizability may alter binding kinetics compared to sulfonyl groups .

- Pyrazole (in difluorophenyl analogue) introduces aromaticity and hydrogen-bonding capacity, which could improve target affinity . Pyridazinone derivatives (e.g., T1–T12) lack the sulfonyl-piperazine group, reducing steric bulk but increasing polarity due to the keto group .

Core Structure Differences :

Research Findings and Limitations

Enhanced Lipophilicity : The 5-methoxy-2,4-dimethylphenyl group may improve blood-brain barrier penetration relative to fluorophenyl analogues, though this could compromise aqueous solubility .

Metabolic Stability : Bulky substituents on the sulfonyl group may reduce cytochrome P450-mediated oxidation compared to smaller groups like difluorophenyl .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s pyridazinone derivatives, involving nucleophilic substitution and sulfonylation steps .

Actividad Biológica

The compound 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (CAS Number: 1219845-19-8) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O3S |

| Molecular Weight | 431.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of various enzymes, thus disrupting their normal function.

- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways that are crucial for various biological processes.

- Cellular Process Disruption : By interfering with cellular functions, it may induce apoptosis or inhibit cell proliferation in cancer cells.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, research on pyridazine derivatives demonstrated promising inhibitory effects on cancer cell lines such as NCI-H1975 and A549. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 13 nM, indicating strong antitumor activity .

Inhibition of Kinase Activity

The compound's structural analogs have been investigated for their inhibitory effects on EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. For example, certain pyrido[2,3-d]pyrimidine derivatives exhibited IC50 values below 50 μM against various cancer cell lines, suggesting that modifications in the chemical structure can enhance biological activity .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Sulfonamide : The reaction begins with the sulfonation of 5-methoxy-2,4-dimethylphenyl using a sulfonyl chloride.

- Piperazine Formation : The sulfonamide is then reacted with piperazine under basic conditions to form the piperazine ring.

- Pyridazine Introduction : Finally, a pyridazine moiety is introduced through cyclization reactions.

These synthetic routes are crucial for optimizing yield and purity during production.

Research Findings Summary

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Selective Cytotoxicity : Compounds similar to this pyridazine derivative showed selective cytotoxicity against specific cancer cells while exhibiting minimal toxicity to normal cells.

- Potential as Therapeutic Agents : The unique structural features suggest that these compounds could serve as leads for developing new therapeutic agents targeting various diseases.

- Inhibition Rates : In studies assessing inhibition rates against specific kinases, certain derivatives achieved inhibition rates exceeding 90%, indicating high efficacy .

Q & A

Q. What computational tools predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.